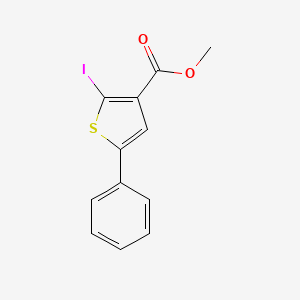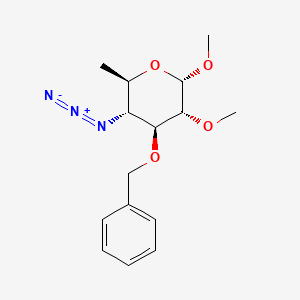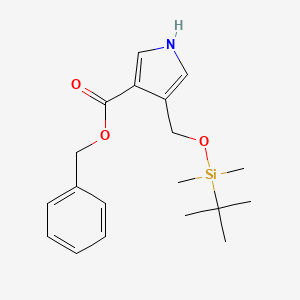
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is a complex organic compound that features a pyrrole ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a benzyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups using TBDMS chloride and the formation of the benzyl ester through esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PhIO or PhI(OAc)2.
Reducing agents: Such as LiAlH4 or NaBH4.
Nucleophiles: Such as fluoride ions for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols, while reduction of the ester group yields alcohols .
科学研究应用
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Material Science: In the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester involves its reactivity towards nucleophiles and electrophiles. The TBDMS group acts as a protecting group, which can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The benzyl ester group can undergo hydrolysis to release the corresponding carboxylic acid .
相似化合物的比较
Similar Compounds
4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an aldehyde functional group.
属性
分子式 |
C19H27NO3Si |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
benzyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-19(2,3)24(4,5)23-14-16-11-20-12-17(16)18(21)22-13-15-9-7-6-8-10-15/h6-12,20H,13-14H2,1-5H3 |
InChI 键 |
FBZFDGHWXAWBCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


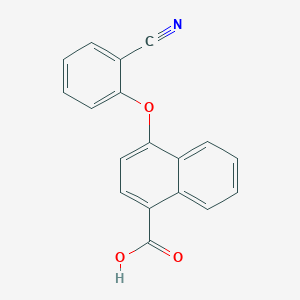

![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
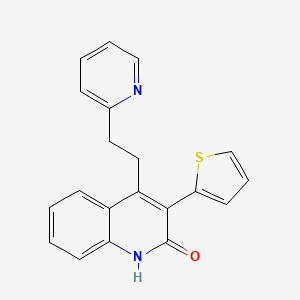
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)

